molecular formula C8H18O3 B3192426 1,2-Propanediol, 3-isopentyloxy- CAS No. 627-92-9

1,2-Propanediol, 3-isopentyloxy-

Cat. No.: B3192426
CAS No.: 627-92-9
M. Wt: 162.23 g/mol
InChI Key: AIOHBDYXYKMBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediol, 3-isopentyloxy- is a useful research compound. Its molecular formula is C8H18O3 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Propanediol, 3-isopentyloxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Propanediol, 3-isopentyloxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-isopentyloxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

627-92-9

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3-methylbutoxy)propane-1,2-diol

InChI

InChI=1S/C8H18O3/c1-7(2)3-4-11-6-8(10)5-9/h7-10H,3-6H2,1-2H3

InChI Key

AIOHBDYXYKMBIF-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CO)O

Canonical SMILES

CC(C)CCOCC(CO)O

627-92-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude isoamyl glycidyl ether (140 g), water (140 g; 7.78 mol), lauric acid (7.64 g; 0.038 mol) and potassium hydroxide (2.14 g; 0.038 mol) were placed in a 2-l autoclave, and the mixture was heated up to 157° C. while stirring it. The mixture was stirred for 5 hours as it was, and was then allowed to cool down to room temperature. The mixture was extracted with ethyl acetate (500 ml), and the extract was washed twice with water (300 ml). The solvent was then distilled off to obtain 157 g of crude monoisoamyl glyceryl ether. This crude product was purified by vacuum distillation (2 mmHg, 114-115° C.) to obtain 103 g of monoisoamyl glyceryl ether as a colorless transparent oil (total yield: 71%). Quenching of a proton signal (methylene in an epoxy ring) at δ=2.60, 2.80 was observed by 1H-NMR (200 MHz), thereby identifying the compound. The purity of the compound was found to be at least 99% by GLC.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
7.64 g
Type
catalyst
Reaction Step Three
Quantity
2.14 g
Type
catalyst
Reaction Step Four

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